molecular formula C16H15N5O2 B10914628 N-(4-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(4-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10914628
M. Wt: 309.32 g/mol
InChI Key: MGDRLTINGDRFJE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxyphenyl group, a phenyl group, and a tetrazole ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation Reaction: The tetrazole derivative is then acylated with 4-methoxyphenylacetic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

  • Using continuous flow reactors for better control over reaction parameters.
  • Employing high-purity reagents and solvents.
  • Implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The tetrazole ring is known to mimic carboxylic acids, which can help the compound bind to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(5-methyl-2H-tetrazol-2-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.

    N-(4-methoxyphenyl)-2-(5-ethyl-2H-tetrazol-2-yl)acetamide: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

N-(4-methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is unique due to the presence of both a methoxyphenyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these groups with the tetrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H15N5O2/c1-23-14-9-7-13(8-10-14)17-15(22)11-21-19-16(18-20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,22)

InChI Key

MGDRLTINGDRFJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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